molecular formula C12H16ClN3O2 B12382545 Anticancer agent 194

Anticancer agent 194

Cat. No.: B12382545
M. Wt: 269.73 g/mol
InChI Key: NNIROXLOWVWZQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anticancer agent 194 is a synthetic compound known for its potential in cancer treatment. It is characterized by its molecular formula C12H16ClN3O2 and a molecular weight of 269.73 g/mol . This compound has shown promise in preclinical studies for its ability to induce cell death in cancer cells, making it a candidate for further research and development in oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 194 involves multiple steps, starting with the preparation of the core structure followed by functionalization to achieve the desired properties. The synthetic route typically includes:

    Formation of the Core Structure: This involves the reaction of appropriate starting materials under controlled conditions to form the core structure of the compound.

    Functionalization: The core structure is then functionalized through various chemical reactions to introduce specific functional groups that enhance its anticancer properties.

Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow synthesis, which offers advantages such as better heat and mass transfer, improved process control, and safety . This method allows for the efficient production of the compound in large quantities, making it suitable for further development and clinical trials.

Chemical Reactions Analysis

Types of Reactions: Anticancer agent 194 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may result in reduced derivatives with different functional groups.

Scientific Research Applications

Anticancer agent 194 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Anticancer agent 194 involves the induction of ferroptosis and autophagy in cancer cells . Ferroptosis is a form of programmed cell death characterized by the accumulation of reactive oxygen species and lipid peroxidation. Autophagy is a cellular process that involves the degradation of damaged organelles and proteins. This compound triggers these processes by increasing the levels of reactive oxygen species and decreasing the expression of glutathione peroxidase 4 (GPX4), a key enzyme involved in protecting cells from oxidative damage .

Comparison with Similar Compounds

  • Quinoline-chalcone hybrids
  • Nitrogen-containing heterocycles (e.g., pyrrole, pyrrolidine, pyridine)

Properties

Molecular Formula

C12H16ClN3O2

Molecular Weight

269.73 g/mol

IUPAC Name

N-(2-chloroethyl)-6-methoxy-3,4-dihydro-2H-quinoxaline-1-carboxamide

InChI

InChI=1S/C12H16ClN3O2/c1-18-9-2-3-11-10(8-9)14-6-7-16(11)12(17)15-5-4-13/h2-3,8,14H,4-7H2,1H3,(H,15,17)

InChI Key

NNIROXLOWVWZQU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(CCN2)C(=O)NCCCl

Origin of Product

United States

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